REACTION_CXSMILES
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[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:17][C:18](O)=[O:19].B.C1COCC1>C1COCC1>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:8]=[CH:9][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:12]=2)=[N:4][C:3]=1[CH2:17][CH2:18][OH:19] |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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was dissolved in 120 ml of abs
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Type
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WAIT
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Details
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The reaction mixture was then kept over night
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Type
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CUSTOM
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Details
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et ambient temperature
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Type
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CUSTOM
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Details
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Careful quenching with MeOH and ice, twofold extraction with AcOEt
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Type
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WASH
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Details
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washing with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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drying over magnesium sulfate, and evaporation of the solvents
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Type
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WAIT
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Details
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left a crude product which
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Type
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TEMPERATURE
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Details
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was refluxed for 30 min. in MeOH
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Duration
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30 min
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Name
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Type
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Smiles
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CC1=C(N=C(O1)C1=CC=C(C=C1)C(F)(F)F)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |